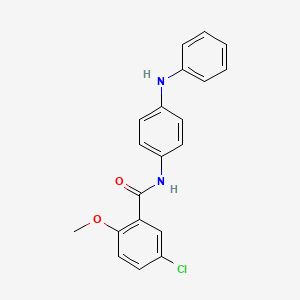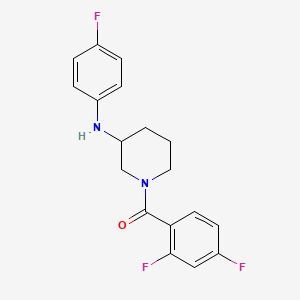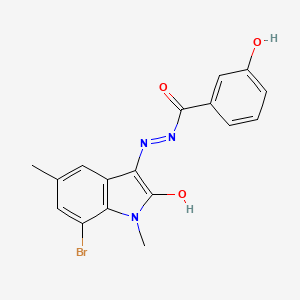
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide, commonly known as ACY-1215, is a potent and selective inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression, cell division, and cell motility. Overexpression of HDAC6 has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
ACY-1215 exerts its pharmacological effects by selectively inhibiting N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide. N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide is a class IIb HDAC enzyme that regulates the acetylation status of various proteins, including tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide by ACY-1215 leads to the accumulation of acetylated proteins, which in turn affects various cellular processes, such as cell division, cell motility, and protein degradation. The inhibition of N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide by ACY-1215 has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve neuronal function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
ACY-1215 has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and enhance the anticancer activity of other chemotherapeutic agents. ACY-1215 has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. ACY-1215 has been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease. ACY-1215 has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ACY-1215 in lab experiments is its high selectivity for N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide. ACY-1215 exhibits minimal activity against other HDAC enzymes, which reduces the risk of off-target effects. Another advantage of using ACY-1215 is its high potency, which allows for the use of lower concentrations in lab experiments. However, one of the limitations of using ACY-1215 in lab experiments is its poor solubility in water, which may require the use of organic solvents. Another limitation of using ACY-1215 is its potential toxicity, which may require careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of ACY-1215. One direction is the optimization of the synthesis method to improve the yield and purity of ACY-1215. Another direction is the development of more potent and selective N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide inhibitors based on the structure of ACY-1215. Another direction is the investigation of the potential therapeutic applications of ACY-1215 in other diseases, such as autoimmune diseases and viral infections. Another direction is the investigation of the mechanisms underlying the pharmacological effects of ACY-1215, such as the regulation of gene expression and protein degradation. Overall, ACY-1215 represents a promising therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of ACY-1215 involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with aniline to form N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide. The synthesis method has been optimized to yield high purity and high yield of ACY-1215.
Aplicaciones Científicas De Investigación
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity in preclinical studies. ACY-1215 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and enhance the anticancer activity of other chemotherapeutic agents. ACY-1215 has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. ACY-1215 has been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-25-19-12-7-14(21)13-18(19)20(24)23-17-10-8-16(9-11-17)22-15-5-3-2-4-6-15/h2-13,22H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLPSJURLGWPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6115137.png)
![1-(1-piperidinyl)-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6115151.png)
![N-(4-{5-[(2-thienylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B6115158.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115164.png)
![4-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B6115176.png)



![3-[(2-hydroxy-3-methoxybenzylidene)amino]-2-(2-hydroxy-3-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6115199.png)
![2-benzyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6115206.png)
![4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)